KO-947

Beschreibung

Eigenschaften

IUPAC Name |

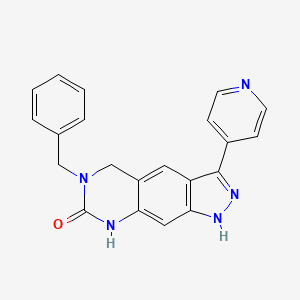

6-benzyl-3-pyridin-4-yl-5,8-dihydro-1H-pyrazolo[4,3-g]quinazolin-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O/c27-21-23-18-11-19-17(20(25-24-19)15-6-8-22-9-7-15)10-16(18)13-26(21)12-14-4-2-1-3-5-14/h1-11H,12-13H2,(H,23,27)(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODIUJYZERXVGEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC3=C(C=C2NC(=O)N1CC4=CC=CC=C4)NN=C3C5=CC=NC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-Depth Technical Guide to the Discovery and Development of KO-947

For Researchers, Scientists, and Drug Development Professionals

Introduction

KO-947 is a potent and selective small-molecule inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2). Developed by Kura Oncology, this compound was investigated as a potential therapeutic agent for cancers characterized by dysregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. The MAPK pathway, specifically the RAS/RAF/MEK/ERK cascade, is a critical regulator of cell proliferation, differentiation, and survival, and its aberrant activation is a frequent driver in a significant portion of human cancers, including those with mutations in BRAF, NRAS, or KRAS.[1] While inhibitors targeting upstream components of this pathway, such as BRAF and MEK, have shown clinical efficacy, the development of resistance, often through reactivation of ERK signaling, remains a significant challenge.[1] Targeting the terminal kinases in the cascade, ERK1/2, with inhibitors like this compound, represents a rational strategy to overcome both intrinsic and acquired resistance to upstream inhibitors. This guide provides a comprehensive overview of the discovery, preclinical development, and clinical evaluation of this compound.

Discovery and Preclinical Development

Biochemical Activity and Selectivity

This compound was identified as a potent inhibitor of ERK1/2. In biochemical assays, it demonstrated an IC50 value of 10 nM against its target kinases.[2][3] This high potency is a key characteristic of its design. Further profiling revealed that this compound possesses a high degree of selectivity, a critical attribute for minimizing off-target effects and associated toxicities.

In Vitro Cellular Activity

The preclinical evaluation of this compound in cellular models demonstrated its ability to inhibit ERK signaling and suppress the proliferation of cancer cell lines with activating mutations in the MAPK pathway. The compound showed potent anti-proliferative activity in a broad panel of tumor cell lines harboring BRAF, NRAS, or KRAS mutations. A distinguishing feature of this compound is its prolonged pathway inhibition. In vitro studies showed that the inhibitory effect on ERK signaling was sustained for an extended period even after the compound was removed from the culture medium, suggesting a long residence time on the target kinases.

In Vivo Pharmacology and Efficacy

The promising in vitro activity of this compound was further validated in in vivo models of cancer. In cell line-derived xenograft (CDX) and patient-derived xenograft (PDX) models, administration of this compound led to durable tumor regression. These models included various cancer types known to be driven by MAPK pathway mutations, such as adenocarcinomas and squamous cell carcinomas. Notably, this compound demonstrated efficacy in models that were resistant to BRAF and MEK inhibitors, underscoring its potential to address clinical resistance. The prolonged pathway inhibition observed in vitro was also recapitulated in vivo, allowing for flexible, intermittent dosing schedules ranging from daily to once weekly, which still maintained significant anti-tumor activity.

Clinical Development: Phase 1 Trial (NCT03051035)

Based on its robust preclinical data, this compound advanced into a Phase 1, first-in-human clinical trial (NCT03051035). This multicenter, open-label, dose-escalation study aimed to determine the maximum tolerated dose (MTD), recommended Phase 2 dose (RP2D), safety, pharmacokinetics, and preliminary anti-tumor activity of intravenously administered this compound in patients with advanced solid tumors.[4]

Study Design and Patient Population

The trial enrolled patients with locally advanced, unresectable, or metastatic solid tumors that had relapsed or were refractory to standard therapies. The study design included a dose-escalation phase with different administration schedules.

Key Findings

The Phase 1 trial established a generally tolerable safety profile for this compound.[4] The most common treatment-related adverse events were manageable. The MTD was determined for one of the dosing schedules. In terms of efficacy, the best overall response observed was stable disease.[4] However, Kura Oncology ultimately discontinued the clinical development of this compound before initiating the planned cohort expansion phase of the trial.[4]

Quantitative Data Summary

| Parameter | Value | Source |

| Biochemical Potency (IC50 vs. ERK1/2) | 10 nM | [2][3] |

| Phase 1 MTD (Schedule 1) | 3.6 mg/kg | [2] |

Experimental Protocols

While specific, detailed internal protocols for the development of this compound are proprietary, the following sections describe the general methodologies typically employed for the key experiments cited in the preclinical and clinical evaluation of a novel kinase inhibitor like this compound.

Biochemical Kinase Assay (General Protocol)

Objective: To determine the in vitro potency of this compound against ERK1 and ERK2 kinases.

Methodology:

-

Reagents and Materials: Recombinant human ERK1 and ERK2 enzymes, ATP, a suitable kinase substrate (e.g., myelin basic protein), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

-

Procedure:

-

A dilution series of this compound is prepared.

-

The kinase reaction is initiated by adding ATP to a mixture of the ERK enzyme, the substrate, and the inhibitor at various concentrations.

-

The reaction is allowed to proceed for a defined period at a controlled temperature.

-

The reaction is stopped, and the amount of product formed (phosphorylated substrate) or ATP consumed is quantified using a suitable detection method, such as luminescence or fluorescence.

-

IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

-

Cell Proliferation Assay (General Protocol)

Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.

Methodology:

-

Reagents and Materials: Cancer cell lines with known MAPK pathway mutations (e.g., BRAF, KRAS, NRAS), cell culture medium, serum, this compound, and a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin).

-

Procedure:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of this compound is added to the wells.

-

Cells are incubated with the compound for a specified period (e.g., 72 hours).

-

A cell viability reagent is added to each well, and the signal (luminescence, absorbance, or fluorescence) is measured using a plate reader.

-

The percentage of cell growth inhibition is calculated relative to vehicle-treated control cells, and IC50 values are determined.[5]

-

Western Blotting for Pathway Modulation (General Protocol)

Objective: To confirm the mechanism of action of this compound by assessing the phosphorylation status of ERK and its downstream substrates.

Methodology:

-

Reagents and Materials: Cancer cell lines, cell lysis buffer, primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK), secondary antibodies, and Western blotting reagents.

-

Procedure:

-

Cells are treated with various concentrations of this compound for a defined time.

-

Cells are lysed, and protein concentrations are determined.

-

Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is blocked and then incubated with primary antibodies overnight.

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]

-

In Vivo Xenograft Model (General Protocol)

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Animals and Materials: Immunocompromised mice (e.g., nude or SCID), cancer cell lines or patient-derived tumor fragments, this compound formulation for in vivo administration.

-

Procedure:

-

Tumor cells or fragments are implanted subcutaneously or orthotopically into the mice.

-

Once tumors reach a palpable size, mice are randomized into treatment and control groups.

-

This compound is administered according to a predetermined dosing schedule and route (e.g., intravenous).

-

Tumor volume and body weight are measured regularly.

-

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., Western blotting for p-ERK).

-

Efficacy is assessed by comparing tumor growth in the treated groups to the control group.

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound in the MAPK signaling pathway.

Experimental Workflow Diagram

Caption: The discovery and development workflow of this compound.

References

In-depth Technical Guide: Cellular Pathways Affected by KO-947 Treatment

For Researchers, Scientists, and Drug Development Professionals

Introduction

KO-947 is a potent and selective, intravenously administered small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[1][2][3] As the final node in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical regulators of cell proliferation, differentiation, and survival. Dysregulation of the MAPK/ERK pathway, often driven by mutations in upstream components such as BRAF and RAS, is a hallmark of many human cancers, making ERK1/2 compelling therapeutic targets.[2][4] This technical guide provides a comprehensive overview of the cellular pathways affected by this compound, supported by a compilation of preclinical and clinical data, detailed experimental methodologies, and visual representations of the underlying biological processes.

Core Mechanism of Action: Inhibition of the MAPK/ERK Signaling Pathway

This compound exerts its anti-tumor activity primarily through the direct inhibition of ERK1 and ERK2.[1][2] This targeted intervention blocks the downstream signaling cascade that is frequently hyperactivated in various malignancies.

Biochemical assays have demonstrated that this compound is a highly potent inhibitor of ERK, with an enzymatic half-maximal inhibitory concentration (IC50) of 10 nM.[2][5] Furthermore, it exhibits at least 50-fold selectivity for ERK over a panel of 450 other kinases, highlighting its specificity.[5] This potent and selective inhibition of ERK1/2 prevents the phosphorylation of its numerous downstream substrates, which are involved in critical cellular processes. The direct downstream consequences of this compound treatment include:

-

Inhibition of Cell Proliferation: By blocking ERK signaling, this compound prevents the phosphorylation of key cell cycle regulators, leading to cell cycle arrest and a halt in tumor cell proliferation.[4]

-

Induction of Apoptosis: The MAPK/ERK pathway plays a crucial role in promoting cell survival. Its inhibition by this compound can tip the balance towards apoptosis, leading to the programmed death of cancer cells.

-

Modulation of Gene Expression: ERK1/2 regulate the activity of numerous transcription factors. This compound treatment alters the expression of genes involved in cell growth, differentiation, and survival.

The inhibition of the MAPK/ERK pathway by this compound is depicted in the following signaling pathway diagram.

Quantitative Data on the Effects of this compound

The efficacy of this compound has been quantified in various preclinical and clinical settings. The following tables summarize the key data.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Reference |

| Enzymatic IC50 (ERK1/2) | 10.0 nM | [2][5] |

| Selectivity | >50-fold vs. a panel of 450 kinases | [5] |

Table 2: Preclinical Efficacy of this compound in Patient-Derived Xenograft (PDX) Models

| Tumor Type | Genetic Background | Dosing Schedule | Response Metric | Value | Reference |

| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Amplified | Intermittent | Disease Control Rate (DCR) | 77% | [2] |

| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Amplified | Intermittent | Overall Response Rate (ORR) | 51% | [2] |

| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Wild-Type | Intermittent | Disease Control Rate (DCR) | 21% | [2] |

| Esophageal Squamous Cell Carcinoma (SCC) | 11q13 Wild-Type | Intermittent | Overall Response Rate (ORR) | 3% | [2] |

| Various Solid Tumors | BRAF or RAS mutations | Daily to once weekly | Tumor Regression | Observed | [1][4] |

Table 3: Overview of Phase I Clinical Trial of this compound (NCT03051035)

| Parameter | Details | Reference |

| Patient Population | Advanced solid tumors | [2] |

| Dosing Schedules | Schedule 1: 0.45-5.4 mg/kg, once weekly (28-day cycle) | [2] |

| Schedule 2: 4.8-9.6 mg/kg, once weekly (28-day cycle) | [2] | |

| Schedule 3: 3.6-11.3 mg/kg, days 1, 4, 8 (21-day cycle) | [2] | |

| Maximum Tolerated Dose (MTD) | Schedule 1: 3.6 mg/kg | [2] |

| Most Common Adverse Events | Blurred vision, ocular toxicities | [2] |

| Best Overall Response | Stable Disease | [2] |

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the characterization of this compound.

Biochemical Kinase Assay (ERK1/2 Inhibition)

This protocol outlines a typical in vitro kinase assay to determine the IC50 of this compound against ERK1/2.

Objective: To quantify the inhibitory activity of this compound on the enzymatic activity of recombinant ERK1 and ERK2.

Materials:

-

Recombinant human ERK1 and ERK2 enzymes

-

Myelin Basic Protein (MBP) as a substrate

-

[γ-³²P]ATP

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

This compound at various concentrations

-

96-well filter plates

-

Scintillation counter

Procedure:

-

Prepare a reaction mixture containing the kinase reaction buffer, recombinant ERK1 or ERK2 enzyme, and the substrate (MBP).

-

Add varying concentrations of this compound (typically in a serial dilution) to the reaction mixture in the wells of a 96-well plate. Include a vehicle control (e.g., DMSO).

-

Initiate the kinase reaction by adding [γ-³²P]ATP to each well.

-

Incubate the plate at 30°C for a specified time (e.g., 30 minutes).

-

Stop the reaction by adding a stop solution (e.g., 3% phosphoric acid).

-

Transfer the reaction mixture to a 96-well filter plate to capture the phosphorylated substrate.

-

Wash the filter plate multiple times with a wash buffer (e.g., 1% phosphoric acid) to remove unincorporated [γ-³²P]ATP.

-

Dry the filter plate and measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for ERK Pathway Inhibition

This protocol describes the use of Western blotting to assess the phosphorylation status of ERK and its downstream targets in cancer cells treated with this compound.

Objective: To qualitatively and semi-quantitatively measure the inhibition of ERK signaling in cells.

Materials:

-

Cancer cell lines (e.g., with BRAF or RAS mutations)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-phospho-RSK, anti-total-RSK, anti-GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Seed cancer cells in culture plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Include a vehicle control.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-ERK, total-ERK, and other pathway components overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Cell Viability/Proliferation Assay

This protocol describes a common method to assess the effect of this compound on the viability and proliferation of cancer cells.

Objective: To determine the anti-proliferative effect of this compound on cancer cell lines.

Materials:

-

Cancer cell lines

-

Cell culture medium and supplements

-

96-well cell culture plates

-

This compound at various concentrations

-

Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)

-

Plate reader

Procedure:

-

Seed a known number of cells per well in a 96-well plate and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound. Include a vehicle control.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time to allow for colorimetric or luminescent signal development.

-

Measure the absorbance or luminescence using a plate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the this compound concentration and determine the IC50 value for cell growth inhibition.

Conclusion

This compound is a potent and selective inhibitor of ERK1/2 that effectively targets the MAPK signaling pathway, a key driver of oncogenesis in many cancers. Preclinical data have demonstrated its ability to inhibit cell proliferation and induce tumor regression in models with MAPK pathway dysregulation. The Phase I clinical trial has provided initial safety and tolerability data. The detailed experimental protocols provided in this guide offer a framework for the further investigation and characterization of this compound and other ERK inhibitors. The identification of predictive biomarkers, such as 11q13 amplification in esophageal squamous cell carcinoma, will be crucial for the future clinical development and patient selection for this compound and similar targeted therapies. Further research is warranted to fully elucidate the therapeutic potential of this compound and its impact on various cellular pathways in a broader range of cancer types.

References

- 1. Kura Oncology Presents Preclinical Data Demonstrating Significant Anti-Tumor Activity of this compound and KO-539 | Kura Oncology, Inc. [ir.kuraoncology.com]

- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kura Oncology Doses First Patient in Phase 1 Trial of ERK Inhibitor this compound | Kura Oncology, Inc. [ir.kuraoncology.com]

- 4. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]

- 5. researchgate.net [researchgate.net]

The Kinase Selectivity Profile of KO-947: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

KO-947 is a potent and highly selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[1][2] Dysregulation of this pathway is a critical driver in a significant portion of human cancers, making ERK1/2 compelling therapeutic targets. This technical guide provides a comprehensive overview of the kinase selectivity profile of this compound, based on available preclinical data. It details the methodologies used to determine its potency and selectivity and visualizes its mechanism of action within the MAPK/ERK signaling cascade. While specific quantitative data from broad-panel kinome screening is not publicly available, this guide synthesizes the reported selectivity and contextualizes its significance for drug development professionals.

Introduction

The Ras-Raf-MEK-ERK cascade is a pivotal signaling pathway that regulates fundamental cellular processes, including proliferation, differentiation, and survival.[3] Genetic alterations leading to the constitutive activation of this pathway are common in many malignancies. This compound emerges as a promising therapeutic agent by targeting the final kinases in this cascade, ERK1 and ERK2. This direct inhibition is anticipated to overcome resistance mechanisms observed with upstream inhibitors (e.g., BRAF and MEK inhibitors) that can be bypassed by pathway reactivation. This document serves to consolidate the current understanding of this compound's interaction with the human kinome.

Quantitative Selectivity Profile of this compound

This compound has been characterized as a potent inhibitor of ERK1/2 with a reported IC50 of 10 nM in biochemical assays.[1] Preclinical studies have consistently highlighted its high selectivity. While the complete raw data from large-scale kinase screening panels is not publicly disclosed, it has been reported that this compound exhibits at least 50-fold selectivity for ERK1/2 over a panel of 450 other kinases.[1]

Table 1: Summary of this compound's Kinase Inhibition Profile

| Target Kinase | Assay Type | Potency (IC50) | Selectivity | Source |

| ERK1/2 | Biochemical | 10 nM | High | [1] |

| Panel of 450 Kinases | Biochemical | - | >50-fold vs. ERK1/2 | [1] |

Note: The comprehensive list of all 450 kinases and the corresponding inhibition data for this compound are not publicly available at the time of this publication.

Experimental Protocols

The characterization of this compound's kinase selectivity profile likely involved a combination of biochemical and cell-based assays. Below are detailed, representative protocols for the types of experiments typically employed in kinase inhibitor profiling.

Biochemical Kinase Assays

Biochemical assays are essential for determining the direct inhibitory activity of a compound on a purified kinase. Radiometric assays are often considered the gold standard for their direct measurement of substrate phosphorylation.

3.1.1. Radiometric Kinase Assay (e.g., [³³P]-ATP Filter Binding Assay)

-

Objective: To quantify the enzymatic activity of ERK1/2 in the presence of varying concentrations of this compound by measuring the incorporation of a radiolabeled phosphate group into a substrate.

-

Materials:

-

Recombinant human ERK1 or ERK2 enzyme

-

Myelin basic protein (MBP) or a specific peptide substrate

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% β-mercaptoethanol)

-

Adenosine triphosphate (ATP), unlabeled

-

[γ-³³P]ATP

-

This compound, serially diluted in DMSO

-

Phosphocellulose filter plates

-

Wash buffer (e.g., 0.75% phosphoric acid)

-

Scintillation counter

-

-

Procedure:

-

Prepare a kinase reaction mixture containing the kinase buffer, recombinant ERK1/2 enzyme, and the substrate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the reaction mixture in a microplate and incubate for a predetermined period (e.g., 10-15 minutes) at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]ATP to a final concentration that is typically at or near the Km for ATP of the kinase.

-

Allow the reaction to proceed for a specified time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

-

Terminate the reaction by spotting the reaction mixture onto the phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will not.

-

Wash the filter plate multiple times with the wash buffer to remove unbound radiolabel.

-

Dry the filter plate and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

-

Cell-Based Kinase Assays

Cell-based assays are crucial for confirming target engagement and assessing the potency of an inhibitor in a more physiologically relevant context.

3.2.1. Target Engagement Assay (e.g., NanoBRET™)

-

Objective: To measure the binding of this compound to ERK1/2 within living cells.

-

Materials:

-

HEK293 cells (or other suitable cell line)

-

Expression vectors for NanoLuc®-ERK1/2 fusion proteins

-

Transfection reagent

-

NanoBRET™ Kinase Tracer

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor

-

This compound, serially diluted in DMSO

-

Opti-MEM® I Reduced Serum Medium

-

Plate reader capable of measuring luminescence and filtered luminescence.

-

-

Procedure:

-

Transfect HEK293 cells with the NanoLuc®-ERK1/2 fusion protein expression vector and plate them in a suitable assay plate. Incubate for 24 hours.

-

Prepare serial dilutions of this compound in Opti-MEM®.

-

Prepare the NanoBRET™ Tracer in Opti-MEM®.

-

Treat the cells with the this compound dilutions or vehicle control, followed by the addition of the tracer. Incubate for a specified time (e.g., 2 hours) at 37°C in a CO₂ incubator.

-

Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent containing the extracellular inhibitor.

-

Add the detection reagent to the cells and read the plate within 10 minutes on a plate reader, measuring both donor (NanoLuc®) and acceptor (Tracer) emission.

-

Calculate the BRET ratio (acceptor emission/donor emission) for each well.

-

Determine the IC50 value by plotting the BRET ratio against the logarithm of the this compound concentration and fitting to a sigmoidal dose-response curve.

-

Signaling Pathways and Experimental Workflows

The MAPK/ERK Signaling Pathway

The following diagram illustrates the canonical MAPK/ERK signaling pathway, highlighting the point of inhibition by this compound.

References

An In-Depth Technical Guide to the In Vitro Pharmacodynamics of KO-947

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

KO-947 is a potent, selective, and intravenously administered small-molecule inhibitor of Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2).[1][2] As the final kinases in the mitogen-activated protein kinase (MAPK) signaling cascade, ERK1/2 are critical nodes for regulating cell proliferation, differentiation, and survival.[1][3] The MAPK pathway is frequently dysregulated in a significant portion of human cancers, often through mutations in upstream components like RAS and BRAF.[4][5][6] this compound offers a therapeutic strategy aimed at overcoming both primary and acquired resistance to upstream inhibitors (e.g., BRAF and MEK inhibitors) by targeting the terminal point of the pathway. Preclinical in vitro data demonstrate that this compound exhibits low nanomolar potency, high selectivity, and a prolonged duration of pathway inhibition, making it a compelling candidate for cancers dependent on the MAPK pathway.[2][5][7]

Core Mechanism of Action

This compound functions by directly binding to and inhibiting the kinase activity of both ERK1 and ERK2.[1][3] This inhibition prevents the subsequent phosphorylation of numerous cytoplasmic and nuclear substrates, thereby blocking the propagation of signals that drive tumor cell proliferation and survival.[1][3] By targeting the final step in the RAS/RAF/MEK/ERK cascade, this compound can effectively shut down pathway output, even in the presence of resistance mechanisms that reactivate MEK or RAF.[5]

Quantitative In Vitro Pharmacodynamics

Biochemical and cellular assays have characterized this compound as a highly potent and selective inhibitor. Its pharmacodynamic properties are summarized below.

Table 1: Biochemical Potency and Selectivity

| Parameter | Value | Description | Source |

| ERK Enzymatic IC50 | 10 nM | The concentration required to inhibit 50% of ERK1/2 enzymatic activity in a biochemical assay. | [4][5][7] |

| Kinase Selectivity | >50-fold | Selectivity for ERK over a panel of 450 other kinases. | [5][7] |

Table 2: Cellular Activity and Effects

| Cell Lines / Models | Effect | Notes | Source |

| Tumor cells with BRAF, NRAS, or KRAS mutations | Inhibition of proliferation at low nanomolar concentrations. | Demonstrates potent anti-proliferative activity in cancers with a dysregulated MAPK pathway. | [2][7] |

| Various human tumor cell lines | Prolonged inhibition of ERK signaling (>4 hours) after drug washout. | Suggests an extended residence time on the target kinase. | [4] |

| BRAF/MEK inhibitor-resistant models | Inhibition of MAPK signaling and cell proliferation. | Highlights potential to overcome acquired resistance to other MAPK inhibitors. | |

| HIBEpic cells | Inhibition of EGF-induced N-cadherin expression and E-cadherin suppression. | Indicates a potential role in modulating epithelial-mesenchymal transition (EMT). | [8] |

Experimental Protocols

The following sections describe standardized methodologies representative of the in vitro assays used to characterize the pharmacodynamics of this compound.

Biochemical Kinase Assay (ERK1/2 IC50 Determination)

This assay quantifies the direct inhibitory effect of this compound on purified ERK kinase activity.

-

Reagents & Setup : Recombinant active ERK1 or ERK2 enzyme, a specific peptide substrate (e.g., myelin basic protein), and ATP (often radiolabeled ³³P-ATP) are prepared in a kinase reaction buffer.

-

Compound Titration : this compound is serially diluted to create a range of concentrations.

-

Kinase Reaction : The enzyme, substrate, and this compound are incubated together. The reaction is initiated by adding ATP.

-

Signal Detection : After incubation, the amount of phosphorylated substrate is measured. If using radiolabeled ATP, this involves capturing the substrate on a filter and measuring radioactivity via a scintillation counter.

-

Data Analysis : The percentage of inhibition at each drug concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the data to a four-parameter logistic curve.

Cell Proliferation Assay

This assay measures the effect of this compound on the growth and viability of cancer cell lines.

-

Cell Plating : Tumor cells (e.g., KRAS-mutant pancreatic or BRAF-mutant melanoma lines) are seeded into 96-well plates and allowed to adhere overnight.

-

Drug Treatment : Cells are treated with a range of this compound concentrations and incubated for a period of 72 to 120 hours.

-

Viability Measurement : A viability reagent (e.g., CellTiter-Glo®, which measures ATP, or MTT) is added to each well.

-

Data Acquisition : The resulting luminescent or colorimetric signal, which is proportional to the number of viable cells, is read using a plate reader.

-

Analysis : The GI₅₀ (concentration for 50% growth inhibition) is calculated by normalizing the data to untreated and day-zero controls.

Western Blot for Pathway Modulation

This technique is used to confirm that this compound inhibits ERK signaling within the cell by measuring the phosphorylation status of ERK and its downstream targets.

-

Cell Treatment : Cancer cells are treated with various concentrations of this compound for a defined period (e.g., 2-4 hours).

-

Protein Extraction : Cells are washed and then lysed using a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification : The total protein concentration of each lysate is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer : Equal amounts of protein are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.

-

Detection : A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by an enhanced chemiluminescence (ECL) substrate. The resulting signal is captured on X-ray film or with a digital imager.

-

Analysis : The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of pathway inhibition.

Conclusion

The in vitro pharmacodynamic profile of this compound establishes it as a highly potent and selective inhibitor of the ERK1/2 kinases. Its ability to suppress proliferation at low nanomolar concentrations across a range of cancer cell lines, particularly those with MAPK pathway mutations, underscores its therapeutic potential.[2][7] A key differentiating feature is its prolonged pathway inhibition, which suggests a durable effect that may translate to flexible dosing schedules.[4][7] Furthermore, its activity in models resistant to earlier-generation RAF and MEK inhibitors positions this compound as a valuable agent for overcoming drug resistance. These compelling preclinical findings provide a strong rationale for its continued clinical development.

References

- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]

- 3. Facebook [cancer.gov]

- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1stoncology.com [1stoncology.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for Intravenous Administration of KO-947 in In Vivo Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] Dysregulation of the MAPK pathway is a frequent driver in a variety of human cancers, making ERK1/2 compelling targets for therapeutic intervention.[1][3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including those with mutations in BRAF and RAS.[3][4] Notably, this compound has shown the ability to induce tumor regression in patient-derived xenograft (PDX) models of melanoma, non-small cell lung cancer (NSCLC), and pancreatic cancer.[4][5] Its intravenous administration allows for flexible dosing schedules, ranging from daily to once weekly, which has been shown to provide durable tumor regression in preclinical models.[6]

These application notes provide a detailed protocol for the intravenous administration of this compound for in vivo research, based on publicly available data from preclinical and clinical studies.

Data Presentation

Table 1: Summary of Intravenous this compound Dosing Schedules from Phase I Clinical Trial [6][7][8][9]

| Schedule | Dose Range (mg/kg) | Administration Frequency | Infusion Time | Cycle Length |

| 1 | 0.45 - 5.4 | Once weekly | 1 - 2 hours | 28 days |

| 2 | 4.8 - 9.6 | Once weekly | 4 hours | 28 days |

| 3 | 3.6 - 11.3 | Days 1, 4, 8 (and 11, 15 for some) | 4 hours | 21 days |

Note: The maximum tolerated dose (MTD) for schedule 1 was determined to be 3.6 mg/kg.[7][8]

Signaling Pathway

The MAPK/ERK signaling cascade is a critical pathway that regulates cell proliferation, survival, and differentiation.[1][10] In many cancers, mutations in upstream components like RAS and BRAF lead to constitutive activation of this pathway, driving tumor growth.[3][11] this compound acts by directly inhibiting ERK1/2, the final kinases in this cascade, thereby blocking downstream signaling and inhibiting cancer cell proliferation.[1][2]

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Experimental Protocols

Formulation of this compound for Intravenous Administration in Preclinical Models

For in vivo experiments, a clear solution of this compound should be freshly prepared on the day of use.[5] The following protocol is based on formulations used in preclinical studies.[5]

Materials:

-

This compound powder

-

Dimethyl sulfoxide (DMSO)

-

PEG300

-

Tween-80

-

Saline (0.9% sodium chloride in sterile water)

Protocol 1: DMSO/PEG300/Tween-80/Saline Formulation [5]

This protocol yields a clear solution with a solubility of at least 2.08 mg/mL.

-

Prepare a stock solution of this compound in DMSO. For example, to achieve a final concentration of 2.08 mg/mL in the injection vehicle, a 20.8 mg/mL stock solution in DMSO can be prepared.

-

Sequentially add the co-solvents. For a 1 mL final volume, the following volumetric ratios should be used:

-

10% DMSO (100 µL of the 20.8 mg/mL stock solution)

-

40% PEG300 (400 µL)

-

5% Tween-80 (50 µL)

-

45% Saline (450 µL)

-

-

Mix thoroughly after each addition. Ensure the solution is clear and homogenous. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.[5]

Protocol 2: DMSO/SBE-β-CD in Saline Formulation [5]

This is an alternative formulation also yielding a clear solution with a solubility of at least 2.08 mg/mL.

-

Prepare a 20% SBE-β-CD in Saline solution. Dissolve 2 g of SBE-β-CD powder in 10 mL of saline. Ensure it is completely dissolved and the solution is clear. This solution can be stored at 4°C for one week.

-

Prepare a stock solution of this compound in DMSO as described in Protocol 1.

-

Combine the stock solution and the SBE-β-CD solution. For a 1 mL final volume, the following volumetric ratios should be used:

-

10% DMSO (100 µL of the 20.8 mg/mL stock solution)

-

90% (20% SBE-β-CD in Saline) (900 µL)

-

-

Mix thoroughly until a clear solution is obtained.

In Vivo Administration Workflow

The following diagram outlines a typical workflow for an in vivo efficacy study using intravenous this compound.

Caption: A generalized experimental workflow for in vivo studies with this compound.

Pharmacokinetic and Pharmacodynamic (PK/PD) Analysis

To assess the in vivo activity of this compound, both pharmacokinetic and pharmacodynamic studies are crucial.

-

Pharmacokinetics: Plasma concentrations of this compound can be determined using methods like high-performance liquid chromatography with mass spectrometric detection (HPLC-MS).[6] This analysis helps in understanding the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

-

Pharmacodynamics: The biological effects of this compound can be evaluated by measuring the inhibition of ERK signaling in tumor tissues. This is typically done by analyzing the phosphorylation levels of ERK and its downstream targets through methods like western blotting or immunohistochemistry. Preclinical studies have shown that this compound can profoundly suppress ERK signaling for up to five days after a single dose.[4][5]

Important Considerations

-

Stability: A lyophilized formulation of this compound was developed for clinical trials to overcome stability issues encountered with solution formulations during freezing.[12][13] For preclinical studies, it is recommended to use freshly prepared solutions.[5]

-

Animal Models: this compound has shown efficacy in various preclinical models, including cell line-derived xenografts and patient-derived xenografts (PDX) with BRAF or RAS mutations.[3][4] The choice of animal model should be guided by the specific research question.

-

Toxicity: In a Phase I clinical trial, the most common treatment-related adverse events were ocular toxicities, such as blurred vision.[7] Minimal gastrointestinal toxicity was observed with intravenous administration compared to oral ERK inhibitors.[6][7][13] Careful monitoring of animal health throughout the study is essential.

These application notes are intended to serve as a guide for researchers. Specific experimental parameters may need to be optimized based on the animal model and research objectives.

References

- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]

- 3. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors [scientiasalut.gencat.cat]

- 8. profiles.foxchase.org [profiles.foxchase.org]

- 9. researchgate.net [researchgate.net]

- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Unlocking the Potential of this compound: A Potent ERK Inhibitor for MAPK Pathway-Disrupted Tumors [synapse.patsnap.com]

- 12. From Lab Formulation Development to CTM Manufacturing of this compound Injectable Drug Products: a Case Study and Lessons Learned - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound News - LARVOL Sigma [sigma.larvol.com]

Application Notes and Protocols for Optimal Dosing of KO-947 in Patient-Derived Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

KO-947 is a potent and selective inhibitor of the extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are the final nodes in the mitogen-activated protein kinase (MAPK) signaling pathway.[1] The MAPK/ERK pathway is frequently dysregulated in a wide variety of human cancers, making it a critical target for therapeutic intervention.[2] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, including patient-derived xenografts (PDX).[3] PDX models are increasingly utilized in preclinical oncology research as they more accurately recapitulate the heterogeneity and molecular characteristics of human tumors compared to traditional cell line-derived xenografts.[4]

These application notes provide an overview of the preclinical data available for this compound in PDX models and offer detailed protocols for researchers to conduct their own studies to determine the optimal dosing schedule for this compound in their specific PDX models of interest.

Data Presentation

The following tables summarize the available quantitative data on this compound dosing in PDX models. Due to the limited publicly available preclinical data with specific dosing schedules and corresponding efficacy across a wide range of tumor types, a summary of a known preclinical study in specific cancer types is provided, along with a proposed dose-finding study design for other PDX models.

Table 1: Summary of a Preclinical Study of this compound in Esophageal and Head & Neck Squamous Cell Carcinoma PDX Models

| PDX Model Type | Dose (mg/kg) | Dosing Schedule | Efficacy Readout | Response Classification |

| Esophageal Squamous Cell Carcinoma (ESCC) with 11q13 amplification | 300 | Once Weekly (QW) | Tumor Growth Inhibition (TGI) / Tumor Regression | Stable Disease (>80% TGI), Partial/Complete Response (>30% Regression) |

| Head and Neck Squamous Cell Carcinoma (HNSCC) with 11q13 amplification | 300 | Once Weekly (QW) | Tumor Growth Inhibition (TGI) / Tumor Regression | Stable Disease (>80% TGI), Partial/Complete Response (>30% Regression) |

Data synthesized from a study conducted by Liu et al. from Kura Oncology.[5]

Table 2: Proposed Dose-Finding Study Design for this compound in a New Patient-Derived Xenograft (PDX) Model

| Cohort | Treatment Group | Dose (mg/kg) | Dosing Schedule | Number of Animals |

| 1 | Vehicle Control | N/A | Once Weekly (QW) | 8-10 |

| 2 | This compound | 100 | Once Weekly (QW) | 8-10 |

| 3 | This compound | 200 | Once Weekly (QW) | 8-10 |

| 4 | This compound | 300 | Once Weekly (QW) | 8-10 |

| 5 | This compound | 200 | Twice Weekly (BIW) | 8-10 |

| 6 | This compound | 150 | Every Three Days (Q3D) | 8-10 |

This proposed study design is based on the known preclinical activity of this compound and the need to explore both dose levels and scheduling to determine the optimal therapeutic window.

Experimental Protocols

Establishment of Patient-Derived Xenograft (PDX) Models

This protocol outlines the subcutaneous implantation of patient tumor tissue into immunodeficient mice.

Materials:

-

Fresh human tumor tissue, collected in sterile media on ice

-

Immunodeficient mice (e.g., NOD-SCID, NSG)

-

Sterile surgical instruments (scalpels, forceps, scissors)

-

Sterile Petri dishes

-

Phosphate-Buffered Saline (PBS)

-

Matrigel (optional)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine)

-

Analgesics

-

70% ethanol

-

Sterile gauze

Procedure:

-

Within 2-4 hours of surgical resection, transport the fresh tumor tissue to a sterile biosafety cabinet.

-

Wash the tumor tissue with cold, sterile PBS to remove any blood or debris.

-

In a sterile Petri dish, mechanically mince the tumor tissue into small fragments of approximately 2-3 mm³.

-

Anesthetize the immunodeficient mouse according to approved institutional animal care and use committee (IACUC) protocols.

-

Shave and sterilize the implantation site (typically the flank) with 70% ethanol.

-

Make a small incision (approximately 5 mm) in the skin.

-

Using sterile forceps, create a subcutaneous pocket.

-

(Optional) Mix the tumor fragment with Matrigel to support initial engraftment.

-

Implant one tumor fragment into the subcutaneous pocket.

-

Close the incision with surgical clips or sutures.

-

Administer post-operative analgesics as per IACUC guidelines.

-

Monitor the mice regularly for tumor growth and overall health. Tumors are typically palpable within 4-8 weeks.

-

Once a tumor reaches a volume of approximately 1000-1500 mm³, it can be passaged to a new cohort of mice for expansion.

Intravenous (IV) Administration of this compound

This protocol describes the administration of this compound via tail vein injection.

Materials:

-

This compound, formulated in a sterile vehicle solution (e.g., 5% dextrose in water)

-

Sterile syringes (e.g., 1 mL) with appropriate gauge needles (e.g., 27-30G)

-

Mouse restrainer

-

Heat lamp or warming pad

-

70% ethanol

Procedure:

-

Prepare the required concentration of this compound in the vehicle solution on the day of administration.

-

Warm the mouse's tail using a heat lamp or warming pad for 2-3 minutes to dilate the lateral tail veins.

-

Place the mouse in a restrainer, ensuring the tail is accessible.

-

Gently wipe the tail with 70% ethanol.

-

Visualize one of the lateral tail veins.

-

Carefully insert the needle, bevel up, into the vein at a shallow angle.

-

Slowly inject the this compound solution. The maximum bolus injection volume is typically 5 ml/kg.[6]

-

If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.

-

After successful injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.

-

Return the mouse to its cage and monitor for any adverse reactions.

Tumor Volume Measurement and Efficacy Evaluation

This protocol details the monitoring of tumor growth and the assessment of treatment efficacy.

Materials:

-

Digital calipers

-

Animal scale

Procedure:

-

Once tumors are established and reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Measure the tumor dimensions (length and width) using digital calipers two to three times per week.

-

Calculate the tumor volume using the modified ellipsoid formula: Tumor Volume (mm³) = (Length x Width²) / 2 .[7]

-

Record the body weight of each mouse at each measurement time point to monitor for toxicity.

-

Continue treatment and measurements for the duration of the study as defined in the experimental design.

-

Efficacy can be evaluated by several metrics, including:

-

Tumor Growth Inhibition (TGI): TGI (%) = [1 - (Mean tumor volume of treated group at day X / Mean tumor volume of control group at day X)] x 100.

-

Tumor Regression: A decrease in tumor volume from baseline.

-

Waterfall plots can be generated to visualize the response of individual tumors to treatment.

-

Mandatory Visualization

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for evaluating this compound in patient-derived xenograft models.

References

- 1. Kura Oncology Announces Three Presentations at AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]

- 2. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kura Oncology Presents Preclinical Data On this compound And Menin-MLL Inhibitor Program At The EORTC-NCI-AACR Symposium On Molecular Targets And Cancer Therapeutics - BioSpace [biospace.com]

- 4. researchgate.net [researchgate.net]

- 5. Congress and Scientific Presentations at aacr | Takeda Oncology [oncologymedinfo.com]

- 6. Kura Oncology Highlights Preclinical Data Demonstrating Potential of Farnesyl Transferase Inhibitors to Overcome Drug Resistance in Combination with Key Targeted Therapies Across Multiple Tumor Types - BioSpace [biospace.com]

- 7. kuraoncology.com [kuraoncology.com]

Application Notes and Protocols for KO-947 Mesylate Salt in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the preparation and use of KO-947 mesylate salt in cell culture experiments. This compound is a potent and selective inhibitor of ERK1/2 kinases, key components of the MAPK signaling pathway.[1] Dysregulation of this pathway is a frequent driver in a variety of cancers, making this compound a valuable tool for cancer research and drug development.[2][3]

Mechanism of Action

This compound targets the final node of the RAS/RAF/MEK pathway, the ERK1/2 kinases.[3][4] By selectively inhibiting ERK1/2, this compound blocks downstream signaling, leading to a reduction in cell proliferation and survival in cancer cells with dysregulated MAPK pathways, including those with BRAF, NRAS, or KRAS mutations.[1][2][3] Its extended residence time and potent cellular engagement result in prolonged pathway inhibition.[3]

Data Presentation

Physicochemical Properties

| Property | Value | Reference |

| Molecular Weight | 355.39 g/mol | --INVALID-LINK-- |

| Formulation | C₂₁H₁₇N₅O | --INVALID-LINK-- |

| Solubility | DMSO: 71 mg/mL (199.78 mM) | --INVALID-LINK-- |

In Vitro Efficacy

| Assay Type | Target | IC50 | Reference |

| Enzymatic Assay | ERK1/2 | 10 nM | [4][5] |

| Cell Proliferation | Cancer cell lines with BRAF, NRAS, or KRAS mutations | Low nanomolar concentrations | [1][3] |

Note: Researchers should determine the specific IC50 value for their cell line of interest using the protocols outlined below.

Experimental Protocols

Preparation of this compound Mesylate Salt Stock Solution

Materials:

-

This compound mesylate salt powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile, light-protecting microcentrifuge tubes

Protocol:

-

Aseptically weigh the desired amount of this compound mesylate salt powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a high-concentration stock solution (e.g., 10 mM or 20 mM). Ensure fresh DMSO is used as moisture can reduce solubility.[5]

-

Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., 37°C water bath for 5-10 minutes) can be used to aid dissolution.

-

Aliquot the stock solution into sterile, light-protecting microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Storage: Store the stock solution at -20°C for up to one month or at -80°C for up to one year.[5]

Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol describes a general method for assessing the effect of this compound on cancer cell viability using an MTT assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

This compound mesylate salt stock solution (prepared as in 3.1)

-

96-well cell culture plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

Protocol:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound from the stock solution in complete culture medium to achieve the desired final concentrations. Remember to include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

-

Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

-

-

Solubilization of Formazan:

-

Carefully remove the medium containing MTT from each well.

-

Add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.

-

Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

-

-

Absorbance Measurement:

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration of this compound compared to the vehicle control.

-

Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

-

Visualizations

MAPK/ERK Signaling Pathway Inhibition by this compound

Caption: this compound inhibits the MAPK pathway by targeting ERK1/2.

Experimental Workflow: this compound Preparation for Cell Culture

Caption: Workflow for preparing this compound for cell culture experiments.

References

- 1. rsc.org [rsc.org]

- 2. Kura Oncology Presents Preclinical Data on this compound and Menin-MLL Inhibitor Program at the EORTC-NCI-AACR Symposium on Molecular Targets and Cancer Therapeutics | Kura Oncology, Inc. [ir.kuraoncology.com]

- 3. researchgate.net [researchgate.net]

- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

Application Notes and Protocols: Assessing KO-947 Efficacy in 3D Tumor Spheroids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Three-dimensional (3D) tumor spheroids are increasingly utilized as in vitro models that more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures.[1][2] This complexity, including cell-cell interactions, nutrient and oxygen gradients, and extracellular matrix deposition, is crucial for evaluating the efficacy of anti-cancer therapeutics.[2][3] KO-947 is a potent and selective small molecule inhibitor of extracellular signal-regulated kinases 1 and 2 (ERK1/2), key components of the mitogen-activated protein kinase (MAPK) signaling pathway.[4][5][6][7] The MAPK/ERK pathway is frequently dysregulated in various cancers, making it a prime target for therapeutic intervention.[8][7][9] These application notes provide a detailed methodology for assessing the efficacy of this compound in 3D tumor spheroids, encompassing spheroid generation, viability and apoptosis assays, and target engagement analysis.

This compound Mechanism of Action and the MAPK Signaling Pathway

This compound is an ERK1/2 inhibitor with a reported enzymatic IC50 of 10.0 nM.[4] It functions by binding to and inhibiting ERK1 and ERK2, thereby preventing the activation of downstream signaling pathways that are crucial for tumor cell proliferation and survival.[7] The MAPK/ERK pathway is a critical signaling cascade that relays extracellular signals to the nucleus, influencing a wide range of cellular processes.[10] In many cancers, mutations in genes such as BRAF, NRAS, or KRAS lead to constitutive activation of this pathway, promoting uncontrolled cell growth.[5][6] By targeting the final kinases in this cascade, ERK1/2, this compound can effectively block signaling even in tumors with upstream mutations.[9][11]

Experimental Workflow for Assessing this compound Efficacy

The following workflow outlines the key steps for evaluating the anti-tumor activity of this compound in 3D tumor spheroids.

Experimental Protocols

3D Tumor Spheroid Formation (Liquid Overlay Technique)

This protocol describes the generation of tumor spheroids using ultra-low attachment plates.

Materials:

-

Cancer cell line of interest (e.g., HCT116, A549)

-

Complete cell culture medium

-

Trypsin-EDTA

-

Phosphate-buffered saline (PBS)

-

Ultra-low attachment 96-well round-bottom plates

-

Hemocytometer or automated cell counter

Protocol:

-

Culture cancer cells in a T-75 flask to 70-80% confluency.

-

Aspirate the culture medium and wash the cells with PBS.

-

Add Trypsin-EDTA and incubate until cells detach.

-

Neutralize trypsin with complete medium and collect the cell suspension.

-

Centrifuge the cell suspension and resuspend the pellet in fresh medium.

-

Count the cells and adjust the concentration to 2.5 x 10^4 cells/mL.

-

Dispense 200 µL of the cell suspension into each well of an ultra-low attachment 96-well plate (5,000 cells/well).

-

Centrifuge the plate at low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation.

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 3-5 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.

This compound Treatment

Materials:

-

This compound compound stock solution (e.g., 10 mM in DMSO)

-

Complete cell culture medium

-

3D tumor spheroids in a 96-well plate

Protocol:

-

Prepare a serial dilution of this compound in complete medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100, 1000 nM). Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.

-

Carefully remove 100 µL of medium from each well containing a spheroid.

-

Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

-

Incubate the plate for the desired treatment duration (e.g., 72 hours).

3a. Cell Viability Assay (CellTiter-Glo® 3D)

This assay determines the number of viable cells in spheroids by quantifying ATP.[2][12][13][14]

Materials:

-

CellTiter-Glo® 3D Reagent (Promega)

-

Treated 3D tumor spheroids in a 96-well plate

-

Luminometer

Protocol:

-

Equilibrate the CellTiter-Glo® 3D Reagent and the spheroid plate to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® 3D Reagent to each well.

-

Mix the contents by vigorous shaking on a plate shaker for 5 minutes to induce cell lysis.

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

3b. Apoptosis Assay (Caspase-Glo® 3/7 3D)

This assay measures caspase-3 and -7 activities, which are key indicators of apoptosis.[15][16][17]

Materials:

-

Caspase-Glo® 3/7 3D Reagent (Promega)

-

Treated 3D tumor spheroids in a 96-well plate

-

Luminometer

Protocol:

-

Equilibrate the Caspase-Glo® 3/7 3D Reagent and the spheroid plate to room temperature for 30 minutes.

-

Add 100 µL of Caspase-Glo® 3/7 3D Reagent to each well.

-

Gently mix the contents on a plate shaker for 30-60 seconds.

-

Incubate at room temperature for 1-3 hours.

-

Measure the luminescence using a plate reader.

3c. High-Content Imaging and Analysis

Imaging provides quantitative data on spheroid size, morphology, and cell death.[1][18][19]

Materials:

-

Treated 3D tumor spheroids in a 96-well plate

-

Fluorescent dyes (e.g., Hoechst 33342 for nuclei, Propidium Iodide for dead cells)

-

High-content imaging system

Protocol:

-

Add fluorescent dyes to the wells containing spheroids and incubate as per the manufacturer's instructions.

-

Acquire images of the spheroids using a high-content imaging system.

-

Analyze the images to quantify spheroid diameter, volume, and the number of live/dead cells.

Target Engagement Analysis (Western Blot)

Western blotting is used to assess the phosphorylation status of ERK1/2 and its downstream targets to confirm this compound's mechanism of action.[20][21][22]

Materials:

-

Treated 3D tumor spheroids

-

Cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and blotting equipment

-

Primary antibodies (e.g., anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Protocol:

-

Collect spheroids from each treatment group and wash with cold PBS.

-

Lyse the spheroids in RIPA buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and incubate with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

Data Presentation

Quantitative data should be summarized in tables for clear comparison.

Table 1: Effect of this compound on Tumor Spheroid Viability and Apoptosis

| This compound Conc. (nM) | Viability (% of Control) | Caspase-3/7 Activity (Fold Change) |

| Vehicle (0) | 100 ± 5.2 | 1.0 ± 0.1 |

| 0.01 | 98.1 ± 4.8 | 1.1 ± 0.2 |

| 0.1 | 85.3 ± 6.1 | 1.8 ± 0.3 |

| 1 | 62.5 ± 5.5 | 3.5 ± 0.4 |

| 10 | 35.7 ± 4.9 | 6.2 ± 0.5 |

| 100 | 15.2 ± 3.1 | 8.9 ± 0.7 |

| 1000 | 5.8 ± 1.9 | 10.5 ± 0.9 |

Data are presented as mean ± standard deviation.

Table 2: Effect of this compound on Tumor Spheroid Size

| This compound Conc. (nM) | Average Spheroid Diameter (μm) at 72h |

| Vehicle (0) | 550 ± 25 |

| 0.01 | 545 ± 28 |

| 0.1 | 510 ± 30 |

| 1 | 420 ± 22 |

| 10 | 310 ± 18 |

| 100 | 225 ± 15 |

| 1000 | 150 ± 12 |

Data are presented as mean ± standard deviation.

Conclusion

This comprehensive set of protocols provides a robust framework for evaluating the efficacy of the ERK1/2 inhibitor, this compound, in 3D tumor spheroid models. By combining assays for cell viability, apoptosis, spheroid morphology, and target engagement, researchers can gain a detailed understanding of the compound's anti-tumor activity in a more physiologically relevant in vitro system. The presented methodologies can be adapted for various cancer cell types and are suitable for dose-response studies and mechanistic investigations.

References

- 1. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]

- 2. Assessment of Antitumor and Antiproliferative Efficacy and Detection of Protein-Protein Interactions in Cancer Cells from 3D Tumor Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 3D-ViaFlow: A Quantitative Viability Assay for Multicellular Spheroids | Springer Nature Experiments [experiments.springernature.com]

- 4. A phase I, first-in-human trial of this compound, an ERK1/2 inhibitor, in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Kura Oncology Granted U.S. Patent for Clinical-Stage ERK Inhibitor, this compound | Kura Oncology, Inc. [ir.kuraoncology.com]

- 7. Facebook [cancer.gov]

- 8. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. aacrjournals.org [aacrjournals.org]

- 10. Development of small molecule extracellular signal-regulated kinases (ERKs) inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. CellTiter-Glo® 3D: A Sensitive, Accurate Viability Assay for 3D Cell Cultures [promega.kr]

- 13. In vitro 3D Spheroids and Microtissues: ATP-based Cell Viability and Toxicity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Cell Viability Testing Using Multicellular Tumor Spheroids (MCTs) – faCellitate [facellitate.com]

- 15. Real-Time Apoptosis and Necrosis Detection in 3D Spheroid Cell Models [promega.sg]

- 16. 3D Cell Model Apoptosis Assay Service [visikol.com]

- 17. promegaconnections.com [promegaconnections.com]

- 18. High-Content Assays for Characterizing the Viability and Morphology of 3D Cancer Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 19. resources.revvity.com [resources.revvity.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. 3D spheroid culture enhances survival and therapeutic capacities of MSCs injected into ischemic kidney - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Measuring KO-947's Inhibition of ERK Phosphorylation in Vitro

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for an in-vitro assay to measure the inhibitory effect of KO-947 on the phosphorylation of Extracellular Signal-Regulated Kinase (ERK). This compound is a potent and selective inhibitor of ERK1/2, which are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2][3][4] Dysregulation of this pathway is a common driver in many human cancers, making ERK an attractive therapeutic target.[1][2][5] This document outlines the necessary procedures to quantify the potency of this compound in a cell-based assay.

Principle of the Assay

This assay is designed to measure the levels of phosphorylated ERK (p-ERK) in cancer cell lines that have a constitutively active MAPK pathway, often due to mutations in genes like BRAF or KRAS.[3] Treatment of these cells with this compound is expected to inhibit ERK1/2, leading to a dose-dependent decrease in the phosphorylation of ERK at residues Thr202 and Tyr204.[6] The levels of p-ERK can be quantified using various methods, such as enzyme-linked immunosorbent assay (ELISA), Western blotting, or homogeneous time-resolved fluorescence (HTRF). This protocol will focus on a plate-based ELISA method for its high-throughput capabilities.

Data Presentation

Table 1: In Vitro Potency of this compound

| Compound | Target | Assay Type | IC50 (nM) | Reference |

| This compound | ERK1/2 | Enzymatic Assay | 10 | [7][8][9] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the targeted signaling pathway and the general workflow for the in-vitro assay.

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound.

Caption: General experimental workflow for the in-vitro p-ERK inhibition assay.

Experimental Protocols

Materials and Reagents

-

Cell Lines: A375 (BRAF V600E mutant melanoma) or HCT116 (KRAS mutant colorectal carcinoma) cell lines.

-

This compound: Prepare a stock solution in DMSO (e.g., 10 mM).

-

Cell Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Phosphate Buffered Saline (PBS)

-

Assay Plate: 96-well clear, flat-bottom cell culture plates.

-

Lysis Buffer: Commercially available cell lysis buffer compatible with ELISA, containing protease and phosphatase inhibitors.

-

p-ERK (Thr202/Tyr204) ELISA Kit: A commercial kit for the detection of phosphorylated ERK. These kits typically include a capture antibody-coated plate, detection antibody, substrate, and stop solution.

-

Total ERK ELISA Kit (Optional): For normalization of p-ERK levels.

-

Plate Reader: Capable of measuring absorbance at the appropriate wavelength for the chosen ELISA kit.

Procedure

1. Cell Seeding: a. Culture the chosen cancer cell line to ~80% confluency. b. Harvest the cells and perform a cell count. c. Seed the cells into a 96-well plate at a density of 1 x 104 to 2 x 104 cells per well in 100 µL of complete culture medium. d. Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

2. Compound Preparation and Treatment: a. Prepare serial dilutions of the this compound stock solution in serum-free medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a DMSO vehicle control. b. Carefully remove the culture medium from the wells. c. Add 100 µL of the diluted this compound or vehicle control to the respective wells. d. Incubate the plate for a predetermined time (e.g., 2 hours). This incubation time may need to be optimized.

3. Cell Lysis: a. After the incubation period, remove the treatment medium. b. Wash the cells once with 100 µL of ice-cold PBS. c. Add 50-100 µL of ice-cold lysis buffer (containing protease and phosphatase inhibitors) to each well. d. Incubate the plate on ice for 15-20 minutes with gentle shaking to ensure complete lysis.

4. p-ERK Quantification (ELISA): a. Follow the manufacturer's protocol for the p-ERK ELISA kit. A general procedure is as follows: i. Transfer the cell lysates to the antibody-coated ELISA plate. ii. Incubate for the recommended time to allow the capture antibody to bind to p-ERK. iii. Wash the plate several times to remove unbound proteins. iv. Add the detection antibody and incubate. v. Wash the plate again. vi. Add the substrate and incubate until color development is sufficient. vii. Add the stop solution to terminate the reaction. b. Read the absorbance of each well using a microplate reader at the wavelength specified by the kit manufacturer.

5. (Optional) Total ERK Quantification: a. To normalize for any variations in cell number, a parallel ELISA for total ERK can be performed using the same cell lysates.

Data Analysis

-

Subtract the absorbance of the blank wells from all other readings.

-

If total ERK was measured, normalize the p-ERK signal by dividing it by the total ERK signal for each well.

-

Plot the p-ERK signal (or normalized p-ERK signal) against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of ERK phosphorylation.

This protocol provides a robust framework for assessing the in-vitro potency of this compound. For more specific applications, optimization of cell density, incubation times, and antibody concentrations may be necessary. Always refer to the specific instructions provided with your ELISA kit for the best results.

References

- 1. This compound | C21H17N5O | CID 136653617 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facebook [cancer.gov]